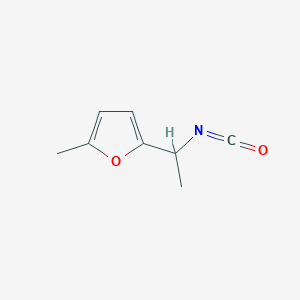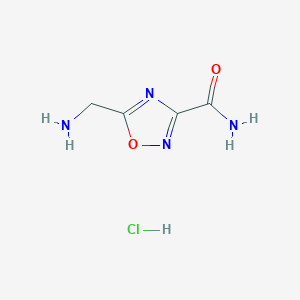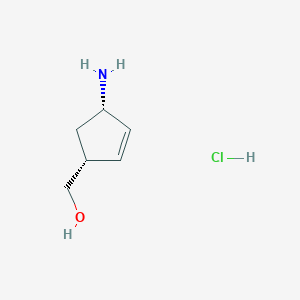
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Overview
Description
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the CAS Number: 1354950-91-6 . It has a molecular weight of 320.17 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide . The InChI code is 1S/C9H10BrN3O3S/c1-12-6-3-5 (10)8 (17 (11,15)16)4-7 (6)13 (2)9 (12)14/h3-4H,1-2H3, (H2,11,15,16) .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 320.17 . The IUPAC name is 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide . The InChI code is 1S/C9H10BrN3O3S/c1-12-6-3-5 (10)8 (17 (11,15)16)4-7 (6)13 (2)9 (12)14/h3-4H,1-2H3, (H2,11,15,16) .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research highlights the use of related N-bromo sulfonamide reagents in catalyzing the synthesis of complex organic molecules. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction, showcasing the potential of N-bromo sulfonamide derivatives in facilitating complex chemical transformations with high yields and clean workup processes (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Inhibition Studies in Medicinal Chemistry
Sulfonamide derivatives, including those structurally related to 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, have been extensively studied for their inhibitory effects on various enzymes, such as carbonic anhydrases. These studies are crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and certain cancers. For example, benzo[d]thiazole-5- and 6-sulfonamides have shown significant inhibition of human carbonic anhydrase isoforms, underscoring the therapeutic potential of sulfonamide-based inhibitors in treating diseases associated with dysregulated enzyme activity (Abdoli et al., 2017).
properties
IUPAC Name |
6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3S/c1-12-6-3-5(10)8(17(11,15)16)4-7(6)13(2)9(12)14/h3-4H,1-2H3,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKBXMIMUAONKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)


![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)








![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
